molecular formula C10H10O3S B13876218 6-(Methylsulfonyl)-2,3-dihydro-1H-inden-1-one

6-(Methylsulfonyl)-2,3-dihydro-1H-inden-1-one

Cat. No.: B13876218
M. Wt: 210.25 g/mol
InChI Key: DSLRGTXLMWQIHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Methylsulfonyl)-2,3-dihydro-1H-inden-1-one is an organic compound characterized by the presence of a methylsulfonyl group attached to an indanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Methylsulfonyl)-2,3-dihydro-1H-inden-1-one typically involves the introduction of a methylsulfonyl group to the indanone core. One common method includes the reaction of 2,3-dihydro-1H-inden-1-one with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 6-(Methylsulfonyl)-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted indanone compounds.

Scientific Research Applications

6-(Methylsulfonyl)-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Methylsulfonyl)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The methylsulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the indanone core. This can affect various biochemical pathways, including those involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Uniqueness: 6-(Methylsulfonyl)-2,3-dihydro-1H-inden-1-one is unique due to its specific indanone structure combined with a methylsulfonyl group, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C10H10O3S

Molecular Weight

210.25 g/mol

IUPAC Name

6-methylsulfonyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C10H10O3S/c1-14(12,13)8-4-2-7-3-5-10(11)9(7)6-8/h2,4,6H,3,5H2,1H3

InChI Key

DSLRGTXLMWQIHB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(CCC2=O)C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.